molecular formula C18H16Cl2O3 B5245655 3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5245655
M. Wt: 351.2 g/mol
InChI Key: XLSBMEQGTLWICZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound with a complex structure that includes dichlorobenzene and benzaldehyde moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzaldehyde, which is then subjected to etherification reactions to introduce the 2-(2-prop-2-enylphenoxy)ethoxy group. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both dichloro and benzaldehyde moieties allows for diverse chemical transformations and applications .

Properties

IUPAC Name

3,5-dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O3/c1-2-5-13-6-3-4-7-17(13)22-8-9-23-18-14(12-21)10-15(19)11-16(18)20/h2-4,6-7,10-12H,1,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSBMEQGTLWICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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